Arginine, N(G)-nitro-

Description

Contextualization of Nitric Oxide (NO) in Biological Systems and Disease Pathogenesis

Nitric oxide (NO), a simple gaseous molecule, functions as a crucial signaling messenger in numerous biological systems mazums.ac.irsigmaaldrich.comwikipedia.org. It is synthesized from the amino acid L-arginine through the action of nitric oxide synthase (NOS) enzymes sigmaaldrich.comwikipedia.orgguidetopharmacology.org. NO's short half-life and ability to act locally as an autacoid, paracrine substance, or neurotransmitter underscore its unique signaling properties sigmaaldrich.com.

In the cardiovascular system, NO is a key regulator of vascular tone, promoting vasodilation and reducing blood pressure by relaxing vascular smooth muscles mazums.ac.irwikipedia.orgdermnetnz.org. It also inhibits platelet aggregation, preventing thrombotic events dermnetnz.orgbiomolther.org. In the nervous system, NO acts as a neurotransmitter, influencing neuronal activity and various functions, including learning and mediating communication between nerve cells mazums.ac.irwikipedia.orgdermnetnz.orgnih.gov. It is also involved in the relaxation of gut smooth muscle and the regulation of cerebral blood flow nih.gov. Furthermore, NO plays a significant role in the immune response, contributing to macrophage cytotoxicity against pathogens and tumor cells wikipedia.orgnih.gov.

However, NO's role is often described as a "double-edged sword," as its dysregulation can contribute to disease pathogenesis mazums.ac.ir. While low concentrations of NO are vital for physiological functions, high concentrations can be involved in immune responses, inflammation, and even cytotoxicity biomolther.org. Excessive NO production or impaired NO signaling has been implicated in various disease states, including hypertension, atherosclerosis, neurodegenerative disorders (such as Parkinson's, Alzheimer's, and Huntington's diseases), and inflammatory conditions dermnetnz.orgnih.govontosight.aiontosight.ai. For instance, abnormal NO production by pancreatic beta cells may contribute to type 1 diabetes dermnetnz.org. The reactive nature of NO, particularly its ability to form toxic molecules like peroxynitrite, can lead to cellular damage through nitrosative stress biomolther.orgnih.gov.

Role of Nitric Oxide Synthase (NOS) Isoforms in NO Homeostasis and Signaling

Nitric oxide is produced by a family of enzymes known as nitric oxide synthases (NOS) sigmaaldrich.comwikipedia.orgguidetopharmacology.org. In mammals, three main isoforms have been identified: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3) guidetopharmacology.orgfrontiersin.orgoup.comnih.gov. These isoforms are distinct gene products with varying tissue distribution, regulation, and functional roles sigmaaldrich.comguidetopharmacology.orgoup.com.

| NOS Isoform | Common Name | Primary Location(s) | Regulation | NO Production Level | Primary Role(s) |

| NOS1 | nNOS | Neurons (CNS and peripheral), skeletal muscle, cardiac muscle | Constitutive, Ca2+-dependent (via calmodulin) guidetopharmacology.orgnih.gov | Low, transient | Neurotransmission, synaptic plasticity, smooth muscle relaxation mazums.ac.irdermnetnz.orgnih.govoup.com |

| NOS2 | iNOS | Macrophages, immune cells, various other cells upon induction | Inducible (by cytokines and endotoxins), Ca2+-independent (calmodulin permanently bound) guidetopharmacology.orgfrontiersin.orgnih.gov | High, sustained | Immune defense, inflammation, cytotoxicity wikipedia.orgwikipedia.orgnih.govfrontiersin.org |

| NOS3 | eNOS | Endothelium lining blood vessels | Constitutive, Ca2+-dependent (via calmodulin), regulated by phosphorylation and acylation wikipedia.orgguidetopharmacology.orgfrontiersin.orgnih.gov | Low, transient | Regulation of vascular tone, blood pressure, platelet function mazums.ac.irdermnetnz.orgbiomolther.orgoup.com |

All NOS isoforms catalyze the conversion of L-arginine to L-citrulline and NO, a reaction that requires cofactors such as NADPH, FAD, FMN, tetrahydrobiopterin (B1682763) (BH4), and calmodulin sigmaaldrich.comguidetopharmacology.orgoup.com. The enzymes function as homodimers, with electron transfer from the reductase domain of one monomer to the oxygenase domain of the other guidetopharmacology.orgoup.com.

The constitutive isoforms, nNOS and eNOS, are typically activated by increases in intracellular calcium concentration, which facilitates the binding of calmodulin guidetopharmacology.orgnih.gov. This results in the production of low, transient levels of NO, crucial for moment-to-moment physiological regulation mdpi.com. In contrast, iNOS is primarily expressed upon induction by inflammatory stimuli like cytokines and bacterial endotoxins sigmaaldrich.comfrontiersin.orgnih.gov. Once expressed, iNOS binds calmodulin with high avidity, rendering it largely calcium-independent and capable of producing large, sustained amounts of NO as part of the immune response guidetopharmacology.orgnih.gov. While this high output is vital for host defense, it can also contribute to tissue damage and pathological conditions like septic shock wikipedia.orgfrontiersin.org.

Differences in the structure and regulation of these isoforms, such as the N-terminal PDZ domain in nNOS and fatty acid acylation in eNOS which influence their subcellular localization, contribute to their distinct functional roles guidetopharmacology.orgoup.com.

Nitroarginine as a Foundational Inhibitor in Nitric Oxide Research

Given the critical and varied roles of NO, the ability to modulate its production has been essential for understanding its biological impact. Inhibitors of NOS enzymes have been instrumental in this endeavor. Nitroarginine, specifically Nω-nitro-L-arginine (L-NOARG or L-NNA), is a nitro derivative of L-arginine and was one of the earliest synthetic compounds recognized for its ability to block NO synthesis ontosight.ainih.govwikipedia.orgnih.gov.

L-NOARG functions as a competitive inhibitor of NOS, meaning it competes with the natural substrate, L-arginine, for binding to the enzyme's active site ontosight.ai. By occupying this site, nitroarginine prevents the catalytic conversion of L-arginine to NO, thereby reducing or eliminating NO production ontosight.ai. This mechanism of action has made nitroarginine and its derivatives invaluable biochemical tools for studying the physiological and pathological roles of NO in various systems ontosight.aiontosight.aiwikipedia.org.

While initially considered a non-selective inhibitor of all NOS isoforms, further research has indicated that L-NOARG exhibits some degree of selectivity, particularly for the constitutive isoforms, eNOS and nNOS, over iNOS nih.govcaymanchem.com. The binding kinetics differ between isoforms; L-NOARG's interaction with iNOS is immediate and rapidly reversible by L-arginine, whereas its binding to eNOS and nNOS is a time-dependent process with slower reversal nih.gov.

A commonly used derivative is L-Nω-nitroarginine methyl ester (L-NAME). L-NAME itself is a less potent inhibitor but is readily hydrolyzed by esterases in biological systems to the active form, L-NOARG nih.govnih.govnih.gov. This characteristic has made L-NAME particularly useful in in vivo studies due to its improved solubility compared to L-NOARG nih.gov. Studies have shown that the inhibitory effect of L-NAME correlates closely with its hydrolysis to L-NOARG nih.govnih.gov. For instance, in isolated rat hearts, the onset of L-NAME's inhibitory effect on coronary perfusion pressure was slower than that of L-NOARG, paralleling the appearance of L-NOARG in the coronary effluent nih.gov.

The use of nitroarginine and its derivatives has provided significant insights into the roles of NO in various physiological processes and disease states. By inhibiting NOS activity, researchers can observe the consequences of reduced NO bioavailability, helping to elucidate the specific functions mediated by NO in different tissues and under various conditions ontosight.aiontosight.aiwikipedia.org. For example, nitroarginine has been used in studies investigating coronary constriction, the effects of NOS inhibition on monoamine transport in the brain, and the role of NO in neuronal death following traumatic injury wikipedia.orghku.hk. Research using L-NAME has also been instrumental in developing animal models of hypertension to study endothelial dysfunction and reduced NO bioavailability researcher.life. Furthermore, NOS inhibitors like nitroarginine have been employed in studies exploring the potential involvement of NO in conditions such as anaphylactic shock and even in the context of antidepressant-like effects mdpi.comtaylorandfrancis.com.

The foundational use of nitroarginine as a NOS inhibitor has paved the way for the development of more selective inhibitors, allowing for finer dissection of the roles of individual NOS isoforms in health and disease oup.comnih.gov.

Structure

3D Structure

Properties

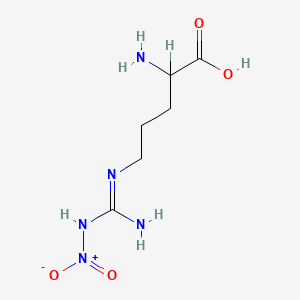

IUPAC Name |

2-amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H,12,13)(H3,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAUNPAHJZDYCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859703 | |

| Record name | (E)-N~5~-[Amino(nitroamino)methylidene]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2149-70-4 | |

| Record name | NITROARGININE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Molecular Mechanisms of Nitric Oxide Synthase Inhibition by Nitroarginine and Its Derivatives

Competitive Inhibition of L-Arginine Substrate Binding to NOS Isoforms

Nitroarginine and its derivatives function as competitive inhibitors of nitric oxide synthase (NOS) by directly competing with the natural substrate, L-arginine, for binding to the active site of the enzyme. nih.govyoutube.com Structurally, these inhibitors mimic L-arginine, allowing them to fit into the substrate-binding pocket of the NOS isoforms. youtube.com However, the modification of the guanidino group in nitroarginine prevents the catalytic conversion that would normally produce nitric oxide.

The binding of L-arginine to the active site is a prerequisite for the enzymatic activity of NOS, which involves a two-step monooxygenation process. nih.gov Nitroarginine's presence at the active site sterically hinders L-arginine from binding, thereby preventing the synthesis of NO. nih.gov Studies have demonstrated that the inhibitory effect of nitroarginine can be overcome by increasing the concentration of L-arginine, a classic characteristic of competitive inhibition. nih.gov This mechanism of action is fundamental to the function of nitroarginine as a NOS inhibitor and is consistent across the different NOS isoforms, although the affinity and binding kinetics can vary. nih.govnih.gov

Differential Inhibition Profiles Across NOS Isoforms

Nitroarginine and its derivatives exhibit varying degrees of potency and selectivity towards the three main isoforms of nitric oxide synthase (NOS): endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). nih.govnih.gov These differences in inhibition are attributed to subtle variations in the active site architecture among the isoforms. nih.gov

Inhibition of Endothelial Nitric Oxide Synthase (eNOS)

Endothelial NOS (eNOS), primarily found in the endothelium of blood vessels, plays a critical role in regulating vascular tone and blood pressure. nih.gov L-Nω-Nitroarginine (L-NNA) is a potent inhibitor of eNOS. caymanchem.com The binding of L-NNA to eNOS is a time-dependent process with a relatively slow reversal. nih.gov This slow-binding characteristic contributes to its effective inhibition of this isoform. The inhibition of eNOS by nitroarginine derivatives leads to vasoconstriction and an increase in blood pressure, effects that have been extensively studied in various experimental models. wikipedia.org

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Neuronal NOS (nNOS) is predominantly expressed in the central and peripheral nervous systems, where it is involved in neurotransmission and synaptic plasticity. nih.gov Similar to its effect on eNOS, L-NNA demonstrates potent, time-dependent inhibition of nNOS. nih.govnih.gov The binding of L-NNA to nNOS is characterized by a slow onset of inhibition. nih.gov The selectivity of certain nitroarginine derivatives for nNOS over other isoforms is a key area of research for developing therapeutic agents for neurological disorders where excessive NO production is implicated. nih.gov

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Inducible NOS (iNOS) is typically expressed in immune cells, such as macrophages, in response to inflammatory stimuli. nih.gov Unlike the constitutive isoforms (eNOS and nNOS), iNOS produces large amounts of NO as part of the immune response. The inhibition of iNOS by L-NNA is weaker and more rapidly reversible compared to its inhibition of eNOS and nNOS. nih.govnih.gov This suggests that the interaction of L-NNA with the iNOS active site is less tenacious. While still a competitive inhibitor of iNOS, the lower potency means that higher concentrations of L-NNA are required to achieve the same level of inhibition as seen with the constitutive isoforms. nih.gov

Isoform Selectivity and Potency of Nitroarginine Derivatives

The development of NOS inhibitors has focused on achieving isoform selectivity to target specific pathological conditions without causing widespread systemic effects. The potency of these inhibitors is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

L-Nω-Nitroarginine (L-NNA)

L-Nω-Nitroarginine (L-NNA), also known as Nω-nitro-L-arginine (L-NOARG), is one of the most widely studied non-selective NOS inhibitors. wikipedia.orgnih.gov However, it exhibits a clear preference for the constitutive isoforms (nNOS and eNOS) over the inducible isoform (iNOS). nih.govnih.gov Research has shown that L-NNA is a significantly more potent inhibitor of bovine brain nNOS than mouse macrophage iNOS, with a reported 300-fold difference in potency. nih.gov The binding of L-NNA to nNOS and eNOS is characterized by a slow onset and a slow reversal, whereas its binding to iNOS is rapid and readily reversible. nih.govnih.gov

The differential potency of L-NNA across the NOS isoforms is highlighted by its Ki values. For instance, L-NNA inhibits bovine nNOS and human eNOS with Ki values in the nanomolar range, while its Ki for mouse iNOS is in the micromolar range. caymanchem.com

Inhibition of NOS Isoforms by L-Nω-Nitroarginine (L-NNA)

| Isoform | Species | Ki Value |

|---|---|---|

| nNOS | Bovine | 15 nM caymanchem.com |

| eNOS | Human | 39 nM caymanchem.com |

| iNOS | Mouse | 4.4 µM nih.govcaymanchem.com |

| iNOS | (species not specified) | 8.1 µM nih.gov |

| nNOS | (species not specified) | 0.09 µM nih.gov |

L-Nω-Nitroarginine Methyl Ester (L-NAME)

L-Nω-Nitroarginine methyl ester (L-NAME) is a widely used non-selective inhibitor of nitric oxide synthase. It acts as a prodrug, requiring bioactivation through hydrolysis to its active form, L-Nω-Nitroarginine (L-NA or L-NOARG). nih.gov The inhibitory effect of L-NAME is directly correlated with the rate of its hydrolysis. nih.gov This conversion can occur non-enzymatically in physiological buffers and is significantly accelerated in biological tissues like blood and vascular endothelium. nih.gov

Freshly dissolved L-NAME is a considerably less potent inhibitor of purified brain NOS (IC50 ≈ 70 μM) compared to L-NOARG (IC50 ≈ 1.4 μM). nih.gov However, upon prolonged incubation, the apparent inhibitory potency of L-NAME approaches that of L-NOARG as hydrolysis proceeds. nih.gov The inhibition of NOS by L-NAME is a time-dependent and dose-dependent process. nih.gov Studies have shown that L-NAME exhibits inhibitory activity against all NOS isoforms, with reported Ki values of 15 nM for bovine neuronal NOS (nNOS), 39 nM for human endothelial NOS (eNOS), and 4.4 μM for murine inducible NOS (iNOS). selleckchem.com The esterification of the carboxyl group in L-NAME enhances its cellular uptake compared to L-NOARG.

D-Nω-Nitroarginine Methyl Ester (D-NAME) Enantiomer

The D-enantiomer of Nω-Nitroarginine methyl ester, D-NAME, is often used as a negative control in studies investigating the effects of NOS inhibition by L-NAME. It is considered to be inactive as a NOS inhibitor. nih.gov The stereochemistry of the alpha-carbon is crucial for the binding of arginine-based inhibitors to the active site of NOS. The enzyme's active site is stereospecific, accommodating the L-arginine substrate. Consequently, the D-configuration of D-NAME prevents it from binding effectively to the active site and inhibiting the enzyme. While D-NAME is largely inactive as a direct NOS inhibitor, some studies have reported non-specific effects in certain biological assays, which are independent of NOS inhibition. nih.gov

Kinetic Characterization of NOS Inhibition

The interaction of nitroarginine and its derivatives with NOS can be characterized by their kinetic parameters, which provide insights into the mechanism of inhibition, including the rates of binding and dissociation, and the reversibility of the inhibition.

Determination of Association and Dissociation Rate Constants

The inhibition of constitutive nitric oxide synthase (cNOS) from bovine brain by L-Nω-Nitroarginine (L-NA) is characterized by a slow onset of inhibition. nih.gov The second-order association rate constant (kon) for the binding of L-NA to bovine brain cNOS has been determined to be 4.4 x 10⁴ M⁻¹s⁻¹. nih.gov The dissociation of the enzyme-inhibitor complex is also a slow process, with a dissociation rate constant (koff) of 6.5 x 10⁻⁴ s⁻¹. nih.gov The ratio of these rate constants (koff/kon) gives a dissociation constant (Kd) of 15 nM, indicating a high affinity of L-NA for this isoform. nih.gov

Investigative Applications in Cardiovascular Physiology and Pathophysiology

Modulation of Vascular Tone and Blood Pressure Regulation

The L-arginine-nitric oxide pathway is a cornerstone of vascular health, with NO acting as a primary endogenous vasodilator. mdpi.comnih.gov Inhibition of this pathway with nitroarginine provides a direct method to investigate the consequences of NO deficiency on the cardiovascular system.

Induction of Vasoconstriction and Hypertension Models

Nitroarginine and its derivatives, such as Nω-nitro-L-arginine methyl ester (L-NAME), are widely used to induce experimental models of hypertension. ahajournals.orgcardiologyres.org By chronically inhibiting NOS, these compounds lead to a sustained decrease in NO bioavailability, resulting in generalized vasoconstriction and a subsequent elevation in systemic arterial pressure. ahajournals.orgnih.gov This "NO-deficient hypertension" model is instrumental in studying the downstream consequences of elevated blood pressure on various organ systems, independent of other hypertensive stimuli like the renin-angiotensin system. cardiologyres.orgnih.gov

For instance, in animal studies, the administration of nitroarginine compounds leads to significant increases in both systolic and diastolic blood pressure. Infusion of Nω-nitro-L-arginine into the hindquarters vascular bed of cats resulted in a notable increase in systemic arterial and hindquarters perfusion pressures. nih.gov Similarly, long-term treatment of rats with L-NAME has been shown to induce a time-dependent increase in blood pressure. bohrium.com These models are crucial for understanding the pathological mechanisms underlying hypertension and for evaluating potential therapeutic interventions.

Table 1: Effects of Nitroarginine Compounds on Blood Pressure in Animal Models

| Compound | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Nω-nitro-L-arginine | Cat | Significant increase in systemic arterial and hindquarters perfusion pressures. | nih.gov |

| NG-nitro-L-arginine (NOLA) | Cat | Caused an approximately 40 mmHg elevation in mean arterial blood pressure. | nih.gov |

| NG-nitro-L-arginine methyl ester (L-NAME) | Rat | Chronic administration induces a time-dependent increase in blood pressure. | bohrium.com |

Research on Endothelial Dysfunction

A healthy endothelium is critical for maintaining vascular homeostasis, largely through the production of NO. researchgate.net Endothelial dysfunction, characterized by impaired NO bioavailability, is a hallmark of many cardiovascular diseases, including atherosclerosis and hypertension. researchgate.netnih.gov Nitroarginine is a key tool for modeling and investigating the mechanisms of endothelial dysfunction. By inhibiting NOS, it mimics the pathological state of reduced NO production, allowing researchers to study its impact on vascular reactivity.

Studies have shown that in the presence of nitroarginine, the vasodilator responses to endothelium-dependent vasodilators like acetylcholine (B1216132) and bradykinin (B550075) are significantly reduced, while responses to endothelium-independent vasodilators such as nitroprusside remain unaffected. nih.gov This differential effect provides a clear method for dissecting the role of the endothelium in mediating vascular relaxation. The use of nitroarginine in such assays helps to quantify the degree of endothelial dysfunction and to explore potential therapeutic strategies aimed at restoring NO signaling. nih.gov

Microvascular Reactivity and Blood Flow Regulation Studies

The microcirculation plays a vital role in regulating tissue perfusion and organ function. mdpi.com Nitroarginine has been instrumental in demonstrating the importance of NO in modulating microvascular tone and blood flow. nih.govahajournals.org Studies using nitroarginine have shown that basal NO production contributes significantly to the maintenance of a vasodilatory tone in resistance arteries and arterioles. ahajournals.orgahajournals.org

For example, the administration of Nω-nitro-L-arginine in a rat juxtamedullary microvascular preparation led to a reduction in the diameters of afferent arterioles by approximately 7% at all perfusion pressures studied. ahajournals.orgnih.gov This indicates that NO actively modulates vascular tone in the preglomerular vasculature. ahajournals.orgnih.gov Furthermore, in studies on cerebral blood flow, NG-nitro-L-arginine caused a regionally heterogeneous increase in cerebrovascular resistance and a decrease in regional cerebral blood flow. nih.gov These findings underscore the critical role of NO in ensuring adequate blood supply to various tissues. mdpi.comnih.gov

Cardiac Function and Remodeling Research

Beyond its vascular effects, NO plays a significant role in modulating cardiac function and the remodeling processes that occur in response to pathological stimuli. nih.govnih.gov Nitroarginine allows researchers to investigate the consequences of NO deprivation on the heart.

Studies on Pressure Overload and Compensatory Hypertrophy

Chronic pressure overload, often a consequence of hypertension, leads to compensatory left ventricular hypertrophy (LVH). cas.cznih.gov While initially adaptive, sustained hypertrophy can progress to heart failure. nih.gov Nitroarginine-induced hypertension provides a unique model to study the interplay between pressure overload and cardiac hypertrophy. ahajournals.orgnih.gov

Interestingly, studies using L-NAME to induce hypertension have revealed a dissociation between the increase in blood pressure and the expected development of robust cardiac hypertrophy. ahajournals.orgnih.gov In one study, rats with L-NAME-induced hypertension exhibited systolic wall stress similar to rats with aortic stenosis, yet they did not develop a significant increase in left ventricular mass. ahajournals.orgnih.gov This suggests that while NO deficiency effectively raises blood pressure, it may also have direct effects on myocyte growth pathways, potentially suppressing the hypertrophic response. ahajournals.orgnih.gov This model is therefore valuable for dissecting the molecular mechanisms that regulate cardiac growth in response to mechanical stress, independent of the hypertrophic response itself. cas.cz

Table 2: Impact of L-NAME-Induced Hypertension on Cardiac Hypertrophy

| Model | LV Mass | Myocyte Hypertrophy | Key Implication | Reference |

|---|---|---|---|---|

| L-NAME Treated Rats | No significant increase | No significant increase | Dissociation between pressure overload and hypertrophic response, suggesting NO's role in myocyte growth. | ahajournals.orgnih.gov |

| Aortic Stenosis Rats | Nearly 2-fold increase | Present | Demonstrates the expected hypertrophic response to pressure overload. | ahajournals.orgnih.gov |

Evaluation of Myocardial Contractile Reserve

Myocardial contractile reserve refers to the heart's ability to increase its contractile force in response to increased demand. In the context of L-NAME-induced hypertension where hypertrophy is suppressed, the heart must adapt in other ways to maintain systolic performance. ahajournals.orgnih.gov Research has shown that in this model, left ventricular systolic performance is maintained through mechanisms of concentric remodeling and an augmented myocardial calcium-dependent contractile reserve. ahajournals.orgnih.gov This suggests that in the absence of hypertrophic growth, the heart can enhance its intrinsic contractility to cope with the increased afterload. Nitroarginine models are therefore useful for investigating the molecular adaptations that underlie changes in myocardial contractility and reserve.

Studies on Platelet Aggregation Dynamics

The L-arginine-nitric oxide (NO) pathway is a key modulator of platelet function. nih.gov Nitric oxide, produced by a constitutive nitric oxide synthase (NOS) within platelets, acts as an endogenous inhibitor of platelet adhesion, activation, and aggregation. mdpi.commdpi.com By preventing excessive platelet activity, NO helps maintain blood fluidity and prevent thrombosis. mdpi.com

Nitroarginine compounds are used experimentally to probe this pathway. By inhibiting NOS, compounds like L-NAME reduce the synthesis of NO, thereby removing its inhibitory influence on platelets. Research has consistently shown that the application of nitroarginine derivatives enhances platelet aggregation in response to various agonists such as adenosine (B11128) 5'-diphosphate (ADP), arachidonic acid, and thrombin. nih.gov

In one study, the use of L-NAME was shown to increase the extent of aggregation by 35% and serotonin (B10506) release by 31% in a population of recruitable platelets, demonstrating that platelet-derived NO markedly inhibits the recruitment of additional platelets to a growing thrombus. nih.gov This enhancement of platelet activity underscores the crucial antithrombotic role of endogenously produced NO. nih.govnih.gov These investigations, utilizing nitroarginine as an inhibitor, have been fundamental in clarifying the mechanisms by which platelets regulate their own function and interact with the vascular wall.

Table 1: Effects of Nitroarginine Derivatives on Platelet Aggregation

This table summarizes findings from studies where Nitroarginine compounds were used to investigate the role of nitric oxide in platelet function.

| Nitroarginine Compound | Agonist | Observed Effect on Platelets | Key Finding | Reference |

|---|---|---|---|---|

| L-NAME, L-NMMA, L-NIO | ADP, Arachidonic Acid, Thrombin | Enhanced platelet aggregation. | Inhibition of NO synthesis removes a key inhibitory signal, promoting aggregation. | nih.gov |

| L-NAME | ADP | Increased aggregation extent by 35%; increased serotonin release by 31%; increased P-selectin positive platelets by 180% in a recruited population. | Platelet-derived NO significantly inhibits the recruitment of new platelets to a thrombus. | nih.gov |

Renal and Placental Function Investigations

Nitroarginine is widely used in animal models to investigate conditions characterized by endothelial dysfunction, where the bioavailability of nitric oxide is compromised. This is particularly relevant in the study of renal and placental physiology, as NO is a critical regulator of vascular tone and blood flow in these organs. mdpi.comencyclopedia.pub Chronic inhibition of NO synthesis with L-NAME induces significant hemodynamic changes, providing valuable models for studying complex diseases like preeclampsia and fetal growth restriction. encyclopedia.pubahajournals.org

Preeclampsia is a severe hypertensive disorder of pregnancy linked to abnormal placental development and widespread maternal endothelial dysfunction. nih.gov A key feature of the disease is reduced bioavailability of nitric oxide. nih.govnih.gov To explore the mechanisms of preeclampsia, researchers frequently use animal models where pregnant rodents are chronically administered L-NAME. encyclopedia.pubahajournals.org

This administration successfully mimics key features of human preeclampsia, including the development of new-onset hypertension and proteinuria during gestation. encyclopedia.pubfrontiersin.org These L-NAME-induced models have been instrumental in demonstrating the critical role of NO deficiency in the pathogenesis of the disease. encyclopedia.pubnih.gov Studies using these models have shown that blocking NO synthesis leads to vasoconstriction, increased peripheral vascular resistance, and subsequent hypertension. nih.govnih.gov Furthermore, the models exhibit other relevant features such as glomerular sclerosis and increased circulating levels of anti-angiogenic factors, which are also observed in human preeclampsia. frontiersin.orgresearchgate.net These nitroarginine-induced models remain a cornerstone for investigating the pathophysiology of preeclampsia and for testing potential therapeutic interventions. ahajournals.orgoup.com

Table 2: Characteristics of L-NAME-Induced Preeclampsia Animal Models

This table outlines the primary features observed in animal models of preeclampsia induced by the administration of Nω-nitro-L-arginine methyl ester (L-NAME).

| Animal Model | Key Pathophysiological Features | Investigative Significance | Reference |

|---|---|---|---|

| Pregnant Rat | Sustained hypertension, proteinuria, increased vascular resistance. | Demonstrates the link between NO deficiency and the maternal syndrome of preeclampsia. | encyclopedia.pubahajournals.org |

| Pregnant Mouse (C57Bl/6) | Elevated blood pressure, proteinuria, glomerulosclerosis, reduced placental and fetal weight. | Allows for investigation into the specific renal and fetal consequences of NO inhibition in pregnancy. | frontiersin.orgresearchgate.net |

| Pregnant Rabbit | Induction of hypertension and proteinuria. | Confirms the role of NO deficiency in preeclampsia-like symptoms across different species. | encyclopedia.pub |

Fetal Growth Restriction (FGR), also known as Intrauterine Growth Restriction (IUGR), is a condition where a fetus fails to achieve its genetically determined growth potential. nih.govnih.gov It is a major cause of perinatal morbidity and mortality and is often associated with placental insufficiency. wikipedia.orgmdpi.com The nitric oxide pathway is crucial for regulating uteroplacental blood flow and ensuring adequate nutrient and oxygen delivery to the fetus. mdpi.com

The administration of nitroarginine compounds like L-NAME to pregnant animals serves as a well-established experimental model for inducing FGR. frontiersin.orgnih.gov By inhibiting NO synthesis, L-NAME compromises placental perfusion, leading to conditions that mimic placental insufficiency. encyclopedia.pub Studies using this model have consistently reported significant reductions in both fetal and placental weights at term. frontiersin.orgnih.gov For instance, one study in rats demonstrated that L-NAME administration led to significantly decreased body weight and smaller total alveolar surface area in pups at birth. nih.gov These findings directly link impaired NO production to adverse fetal outcomes, highlighting the essential role of the L-arginine-NO pathway in maintaining a healthy pregnancy and supporting normal fetal development. nih.govnih.gov

Table 3: Findings in Nitroarginine-Induced Fetal Growth Restriction (FGR) Models

This table presents key outcomes from studies using Nitroarginine to model and investigate Fetal Growth Restriction.

| Animal Model | Nitroarginine Compound | Primary Fetal/Neonatal Outcomes | Conclusion | Reference |

|---|---|---|---|---|

| Pregnant Rat | L-NAME | Significantly decreased body weight at birth; reduced total alveolar surface area; increased alveolar size. | Induced FGR is associated with abnormal lung development at birth, though postnatal catch-up growth is possible. | nih.gov |

| Pregnant Mouse | L-NAME | Significantly reduced fetal and placental weight. | Inhibition of NO synthesis during pregnancy is a direct cause of FGR. | frontiersin.org |

| Pregnant Rat | L-NNA (NG-nitro-L-arginine) | No significant fetal growth retardation observed at the dose used, but altered neonatal response to hypoxia. | Antenatal NO synthase inhibition can have protective or destructive effects depending on the postnatal physiological challenge. | nih.gov |

Neurobiological and Behavioral Research Paradigms

Central Nervous System Nitric Oxide Signaling Pathways

Nitric oxide in the central nervous system (CNS) acts as an atypical neurotransmitter, readily diffusing across cell membranes to exert its effects. biospherenutrition.co.nz It is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). frontiersin.org Nitroarginine, as a competitive inhibitor of NOS, effectively blocks this synthesis, thereby allowing researchers to probe the downstream consequences of reduced NO signaling.

The primary signaling pathway activated by NO in the brain involves the soluble guanylyl cyclase (sGC) enzyme. biospherenutrition.co.nz NO binding to sGC stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG) and other downstream effectors. This NO/cGMP pathway is integral to a wide array of physiological processes, including the regulation of synaptic transmission and plasticity. The use of nitroarginine in experimental models has been instrumental in confirming the necessity of NO for the activation of this pathway in various neuronal populations.

Alterations in Neurotransmission and Synaptic Plasticity

Nitroarginine has been extensively used to investigate the role of nitric oxide in modulating synaptic strength and plasticity, the cellular basis of learning and memory. Two of the most studied forms of synaptic plasticity are long-term potentiation (LTP) and long-term depression (LTD).

Long-Term Potentiation (LTP): LTP is a persistent strengthening of synapses based on recent patterns of activity. Seminal studies have demonstrated that inhibitors of nitric oxide synthase, such as L-Nω-nitroarginine, can block the induction of LTP in the hippocampus, a brain region critical for memory formation. nih.govnih.gov This blockade suggests that NO acts as a retrograde messenger, a signal that travels from the postsynaptic neuron back to the presynaptic neuron to enhance subsequent neurotransmitter release. nih.gov

Long-Term Depression (LTD): Conversely, LTD is a long-lasting reduction in synaptic efficacy. Research has shown that, similar to LTP, the induction of N-methyl-D-aspartate (NMDA) receptor-dependent LTD in the hippocampus is also blocked by NOS inhibitors like L-NG-nitroarginine (L-NOArg) and L-NG-monomethylarginine (L-NMMA). nih.gov This indicates that NO is a crucial mediator in both the strengthening and weakening of synaptic connections, depending on the pattern of neuronal activity.

Neurotransmitter Release: Nitroarginine and its methyl ester, L-NAME, have been shown to modulate the release of various neurotransmitters. For instance, L-NAME was found to reduce the electrically stimulated release of dopamine (B1211576) in the rat striatum, an effect that was reversed by the NO precursor L-arginine. nih.gov This suggests that endogenous NO facilitates dopamine release. In contrast, the same study found no effect of L-NAME on acetylcholine (B1216132) release, indicating a degree of neurotransmitter specificity in NO's modulatory actions. nih.gov Further studies have shown that nitroarginine can inhibit the NMDA-stimulated release of gamma-aminobutyric acid (GABA) and acetylcholine in striatal slices, suggesting a broader role for NO in regulating the release of both excitatory and inhibitory neurotransmitters. nih.gov

| Form of Synaptic Plasticity | Effect of Nitroarginine (or its derivatives) | Key Research Finding | Reference |

|---|---|---|---|

| Long-Term Potentiation (LTP) | Blockade of induction | L-Nω-nitroarginine blocks LTP in the hippocampus. | nih.govnih.gov |

| Long-Term Depression (LTD) | Blockade of induction | L-NG-nitroarginine (L-NOArg) and L-NG-monomethylarginine (L-NMMA) block NMDA receptor-dependent LTD. | nih.gov |

Neurodegenerative Disease Models

The dysregulation of nitric oxide production has been implicated in the pathogenesis of several neurodegenerative diseases. Nitroarginine is a critical tool in animal models of these disorders to investigate the role of NO in neuronal damage and to explore potential neuroprotective strategies.

Parkinson's Disease Pathogenesis and Neuroprotective Strategies

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. frontiersin.org Overproduction of NO, particularly by the inducible isoform of NOS (iNOS), is thought to contribute to the neuroinflammatory and oxidative stress processes that lead to neuronal death in PD. nih.gov

In animal models of Parkinson's disease, such as those induced by the neurotoxins 6-hydroxydopamine (6-OHDA) or lipopolysaccharide (LPS), an increase in iNOS expression and nitrite (B80452) levels is observed. nih.gov Pre-treatment with the NOS inhibitor N(G)-nitro-L-arginine methyl ester (L-NAME) has been shown to provide complete protection against the functional deficits induced by these toxins. nih.gov This suggests that augmented NO availability plays a significant role in the initial stages of neurodegeneration. Furthermore, in a model where neurodegeneration was induced by the ganglioside GT1b, inhibition of NOS with L-NAME partially prevented the deleterious effects. nih.gov These findings highlight the potential of NOS inhibitors as a neuroprotective strategy in PD. frontiersin.org

Prevention of Glutamate (B1630785) Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the brain, but its excessive activation of receptors, particularly the NMDA receptor, can lead to a process called excitotoxicity, which results in neuronal death. frontiersin.org This phenomenon is implicated in various neurological conditions, including stroke and neurodegenerative diseases.

The activation of NMDA receptors can trigger the production of nitric oxide. nih.gov While dopamine can be neuroprotective against glutamate-induced cell death, excessive NO production is believed to contribute to the damaging cascade of excitotoxicity. nih.govnih.gov The use of NMDA receptor antagonists is a potential strategy to mitigate this damage. wikipedia.org

Mitigation of Ammonia-Induced Brain Alterations

Ammonia (B1221849) is a neurotoxic compound that, at high concentrations, can lead to severe brain alterations and encephalopathy. youtube.com The molecular mechanisms of ammonia toxicity are multifaceted and are thought to involve the overproduction of nitric oxide. nih.govresearchgate.net

Studies in rats have shown that ammonia intoxication leads to an increase in the production of superoxide (B77818) radicals and a decrease in the activity of key antioxidant enzymes in the brain, including glutathione (B108866) peroxidase, superoxide dismutase, and catalase. nih.gov Pre-injection with nitroarginine was found to prevent both the reduction in antioxidant enzyme activity and the increased superoxide radical production. nih.gov This indicates that the toxic effects of ammonia on the brain are mediated, at least in part, by an increased formation of nitric oxide, which in turn disrupts the brain's antioxidant defense systems. nih.gov The use of nitric oxide inhibitors has been proposed as a potential neuroprotective strategy against the deleterious effects of hyperammonemia. researchgate.net

| Neurodegenerative Condition/Model | Role of Nitric Oxide | Effect of Nitroarginine (or its derivatives) | Reference |

|---|---|---|---|

| Parkinson's Disease Models (6-OHDA, LPS) | Increased iNOS expression and NO production contribute to neuroinflammation and neuronal death. | L-NAME provides complete protection against functional deficits. | nih.gov |

| Glutamate Excitotoxicity | NMDA receptor activation leads to NO production, contributing to neuronal damage. | NMDA receptor antagonists, which can indirectly modulate the NO pathway, are neuroprotective. | wikipedia.org |

| Ammonia-Induced Brain Alterations | Ammonia increases NO formation, leading to oxidative stress and reduced antioxidant enzyme activity. | Nitroarginine prevents the reduction in antioxidant enzyme activity and increased superoxide production. | nih.gov |

Mood and Stress-Related Disorders Research

The nitric oxide signaling pathway has also been implicated in the pathophysiology of mood and stress-related disorders, such as depression and anxiety. Animal models are crucial for investigating these links, and NOS inhibitors like L-NAME are valuable tools in this research.

In animal models of depression, such as the forced swimming test and tail suspension test, the administration of non-selective NOS inhibitors has been shown to induce antidepressant-like effects. researchgate.netnih.gov Furthermore, perinatal administration of L-NAME in mice has been demonstrated to decrease anxiety- and depression-like behaviors in adulthood. nih.gov This suggests that the nitrergic system may be involved in the development of the neural circuits that regulate mood and emotional behavior. nih.gov

Research into the effects of stress has also pointed to a role for nitric oxide. In rats subjected to acute restraint stress, an increase in cerebral citrulline, a co-product of NO synthesis, was observed. nih.gov Pre-treatment with L-NAME potentiated the stress-induced analgesia, suggesting a modulatory role for NO in the physiological response to stress. nih.gov The upregulation of neuronal NOS (nNOS) in brain regions involved in emotional responses has been observed in both acute and chronic stress paradigms, further supporting the involvement of the NO system in the stress response. mdpi.com Animal models of anxiety and depression are essential for exploring the underlying mechanisms of these disorders, including the role of glial cells and sex differences. frontiersin.orgacetherapeutics.com

Depression-Like Behaviors in Stress Models

The investigation of depression-like behaviors in animal models is a cornerstone of psychiatric research. Nitroarginine has been employed in several of these models to probe the involvement of the nitrergic system in the pathophysiology of depression.

Forced Swim Test (FST): The FST is a widely used behavioral despair model where the duration of immobility is interpreted as a measure of depressive-like behavior. nih.govnih.gov Studies have shown that administration of N(G)-nitro-L-arginine methyl ester (L-NAME), a common derivative of Nitroarginine, can paradoxically produce antidepressant-like effects. Research in mice has indicated that L-NAME can significantly reduce the duration of immobility in the FST, an effect also observed with the NO precursor L-Arginine at certain doses. nih.gov This suggests a complex, dual role for nitric oxide in the modulation of depression-related behaviors. nih.gov Further studies have demonstrated that perinatal administration of L-NAME leads to a decrease in depression-like behavior in the FST in adult mice, suggesting a developmental role for the nitrergic system in establishing mood-regulating neural circuits. wikipedia.orgnih.gov

Chronic Unpredictable Stress (CUS): CUS models aim to induce a state analogous to human depression by exposing animals to a series of varied and unpredictable stressors. frontiersin.org This paradigm often leads to behaviors such as anhedonia, which is the inability to experience pleasure and a core symptom of depression. mdpi.commdpi.comeuropa.eu Anhedonia is typically measured using the Sucrose Preference Test (SPT), where a reduction in the consumption of a sweetened solution is observed. nih.govnih.gov Research utilizing the chronic unpredictable mild stress (CUMS) model has investigated the effects of L-NAME, indicating the involvement of the nitrergic pathway in the behavioral outcomes induced by chronic stress.

Learned Helplessness: This model induces a depression-like state by exposing animals to inescapable and uncontrollable aversive stimuli, leading to a failure to escape subsequent escapable stressors. nih.govelifesciences.org This paradigm models the cognitive and motivational deficits seen in depression. The use of NOS inhibitors like L-NAME in this model helps to explore how the NO pathway modulates the development of helplessness and coping behaviors in response to uncontrollable stress. deepdyve.com

The following table summarizes key findings from studies using Nitroarginine derivatives in stress models of depression.

| Model | Compound | Key Finding |

| Forced Swim Test (FST) | N(G)-nitro-L-arginine (L-NNA) | Reduced immobility duration, suggesting an antidepressant-like effect. nih.gov |

| Forced Swim Test (FST) | N(G)-nitro-L-arginine methyl ester (L-NAME) | Perinatal administration decreased depression-like behavior in adult mice. wikipedia.orgnih.gov |

| Chronic Unpredictable Mild Stress (CUMS) | N(G)-nitro-L-arginine methyl ester (L-NAME) | Modulated anxiety and depression-like behaviors induced by chronic stress. |

| Learned Helplessness | N(G)-nitro-L-arginine methyl ester (L-NAME) | Investigated for its role in modulating the stress response and consolidation of helplessness. deepdyve.com |

Anxiety-Like Behaviors and Stress Adaptation

The nitrergic system is also deeply implicated in the modulation of anxiety and the body's ability to adapt to stressful stimuli. Nitroarginine is used in various behavioral tests to assess anxiety-like states.

Elevated Plus-Maze (EPM): The EPM is a widely used test for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. mdpi.comnih.gov The effects of NOS inhibitors in this model have yielded conflicting results. Some studies report that L-NAME and N(G)-nitro-L-arginine (L-NOARG) produce anxiogenic-like effects, characterized by a reduction in the time spent and the number of entries into the open arms of the maze. nih.govwikipedia.org Conversely, other research suggests that L-NAME can exert anxiolytic-like effects, particularly in preventing anxiety-like behavior induced by restraint stress. nih.gov These discrepancies may arise from differences in experimental protocols and animal strains.

Light-Dark Box (LDB) Test: This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. wikipedia.org Anxiolytic compounds typically increase the time spent in the light compartment. Research has shown that perinatal administration of L-NAME resulted in decreased anxiety-like behavior in adult mice when tested in the LDB, indicating that early-life inhibition of NO synthesis can have long-lasting anxiolytic effects. europa.eudeepdyve.com

Stress Adaptation and the HPA Axis: The hypothalamic-pituitary-adrenal (HPA) axis is the central neuroendocrine system that manages the body's response to stress. nih.gov Nitric oxide has been shown to modulate HPA axis activity. Studies have found that intracerebroventricular administration of L-NAME significantly enhanced the stress-induced secretion of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441). nih.gov This suggests that NO normally exerts an inhibitory influence on the HPA axis response to neural stimuli. By blocking NO production, Nitroarginine can therefore alter the physiological adaptation to stress.

The table below outlines the effects of Nitroarginine derivatives in models of anxiety and stress adaptation.

| Model/System | Compound | Key Finding |

| Elevated Plus-Maze (EPM) | N(G)-nitro-L-arginine methyl ester (L-NAME) | Conflicting results: both anxiogenic-like nih.gov and anxiolytic-like nih.gov effects have been reported. |

| Light-Dark Box (LDB) | N(G)-nitro-L-arginine methyl ester (L-NAME) | Perinatal administration decreased anxiety-like behavior in adult mice. deepdyve.com |

| Hypothalamic-Pituitary-Adrenal (HPA) Axis | N(G)-nitro-L-arginine methyl ester (L-NAME) | Enhanced ACTH and corticosterone responses to stress, suggesting NO inhibits HPA axis activity. nih.gov |

Pain Perception and Antinociception Studies

The nitric oxide pathway is a key player in the processing of nociceptive signals at both peripheral and central levels. Consequently, inhibitors of NOS like Nitroarginine have been extensively studied for their potential antinociceptive (pain-relieving) properties.

Formalin Test: This model of tonic pain involves injecting a dilute formalin solution into the paw, which elicits a biphasic pain response. The early phase is due to direct chemical stimulation of nociceptors, while the later phase involves inflammatory processes and central sensitization. Systemic administration of L-NAME has been shown to produce a dose-dependent antinociceptive effect in both phases of the formalin test in mice. wikipedia.orgnih.gov This analgesic effect is reversed by the NO precursor L-Arginine, but not by the opioid antagonist naloxone, indicating an opioid-independent mechanism of action that likely involves the central nervous system. nih.gov

Acetic Acid-Induced Writhing Test: This is a model of visceral inflammatory pain. L-NAME has demonstrated significant antinociceptive activity in this test, reducing the number of abdominal constrictions induced by acetic acid injection. nih.gov

Thermal Nociception Models: Tests such as the hot plate test and the tail-flick test are used to assess responses to thermal pain stimuli. mdpi.com L-NAME has been found to be antinociceptive in the hot plate procedure. nih.gov However, in one study, perinatal administration of L-NAME did not alter pain perception in the tail-flick test in adult mice, suggesting that the role of NO in pain processing may be dependent on the developmental stage and the specific pain modality being tested. nih.gov

Synergistic Effects: Research has also shown that the antinociceptive effects of L-NAME can be synergistic with other classes of analgesics. For instance, combining sub-threshold doses of L-NAME with non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen (B1673479) or indomethacin (B1671933) results in a potentiated antinociceptive effect in both the formalin and acetic acid models. wikipedia.org

The following table summarizes the findings of Nitroarginine's effects in various pain perception models.

| Pain Model | Compound | Key Finding |

| Formalin Test | N(G)-nitro-L-arginine methyl ester (L-NAME) | Elicits dose-related, long-lasting, and opioid-independent antinociception in both phases. nih.govnih.gov |

| Acetic Acid Writhing Test | N(G)-nitro-L-arginine methyl ester (L-NAME) | Produces significant antinociception. nih.gov |

| Hot Plate Test | N(G)-nitro-L-arginine methyl ester (L-NAME) | Demonstrates antinociceptive activity. nih.gov |

| Tail-Flick Test | N(G)-nitro-L-arginine methyl ester (L-NAME) | Perinatal administration showed no change in pain perception in adult mice. nih.gov |

Regulation of Monoamine Transport and Neurotransmitter Half-Life in Striatal Tissue

The striatum is a critical brain region for motor control and reward processing, with dense innervation from monoaminergic systems, particularly dopamine. mdpi.comnih.gov Nitric oxide is a key modulator of neurotransmission in this area, and Nitroarginine has been used to study its influence on monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft and thus control their concentration and duration of action.

The role of NO in regulating the dopamine transporter (DAT) in the striatum is complex, with studies presenting seemingly contradictory findings.

Inhibition of Dopamine Transporter (DAT) by NO: Some research indicates that NO exerts an inhibitory effect on DAT. In studies using striatal slices, an NO generator was found to decrease dopamine uptake, whereas the NOS inhibitor L-NAME increased dopamine uptake. nih.gov This suggests that by inhibiting NO synthesis, Nitroarginine would enhance the clearance of dopamine from the synapse, thereby reducing extracellular dopamine levels. Further supporting this, systemic L-NAME administration was shown to decrease the resting release of dopamine in the striatum, an effect that was abolished when DAT was blocked, indicating a transporter-mediated mechanism. deepdyve.com

Inhibition of Dopamine Efflux by NO: In contrast, other studies using in vivo microdialysis have found that NOS inhibitors, including L-NAME and 7-nitroindazole, produce concentration-dependent increases in dopamine efflux in the rat striatum. nih.gov This suggests that endogenous, neuronally produced NO tonically inhibits the release of dopamine. In this scenario, Nitroarginine would lead to an increase in synaptic dopamine concentrations.

Direct Effects on Dopamine Uptake: Further complicating the picture, direct application of NG-nitro-arginine (L-N-Arg) has been shown to significantly reduce dopamine uptake in both striatal slices and synaptosomal fractions. wikipedia.org This finding suggests a direct inhibitory action on the transporter, which contrasts with reports of L-NAME increasing uptake. nih.gov The precursor L-Arginine has been shown to potentiate dopamine overflow, an effect that is reversed by L-N-Arg. wikipedia.org

While the bulk of the research focuses on the dopaminergic system, the impact of Nitroarginine on other monoamine transporters in the striatum, such as the serotonin (B10506) transporter (SERT), is less well-characterized. frontiersin.org The regulation of transporter activity by the NO system directly influences the synaptic half-life of monoamines, with inhibition of reuptake leading to a longer presence in the synapse and enhanced signaling, and vice-versa. The precise net effect of Nitroarginine on striatal dopamine levels appears to depend heavily on the specific experimental conditions.

The table below highlights the varied findings on the regulation of striatal dopamine by the nitric oxide system.

| Experimental Approach | Compound | Effect on Dopamine (DA) System |

| In vitro DA Uptake (Striatal Slices) | N(G)-nitro-L-arginine methyl ester (L-NAME) | Increased DA uptake, suggesting NO inhibits the dopamine transporter (DAT). nih.gov |

| In vivo Microdialysis | N(G)-nitro-L-arginine methyl ester (L-NAME) | Decreased resting DA release (effect mediated by DAT). deepdyve.com |

| In vivo Microdialysis | N(G)-nitro-L-arginine methyl ester (L-NAME) | Increased DA efflux, suggesting NO inhibits DA release. nih.gov |

| In vitro DA Uptake (Slices/Synaptosomes) | NG-nitro-arginine (L-N-Arg) | Reduced DA uptake, suggesting direct inhibition of DAT. wikipedia.org |

| In vitro Superfusion (Striatal Slices) | N(G)-nitro-L-arginine methyl ester (L-NAME) | Reduced electrical stimulation-evoked DA release. |

Inflammation and Immune Response Studies

Regulation of Inflammatory Processes and Mediators

Nitroarginine modulates inflammatory processes primarily by reducing the bioavailability of nitric oxide, a key mediator in inflammation. nih.gov In physiological conditions, NO produced by endothelial NOS (eNOS) and neuronal NOS (nNOS) has protective, anti-inflammatory effects. nih.gov However, during an inflammatory response, pro-inflammatory cytokines and microbial products like lipopolysaccharide (LPS) trigger the expression of iNOS in immune cells, leading to a sustained and high-output production of NO. nih.govmaastrichtuniversity.nl This excessive NO can react with superoxide (B77818) radicals to form peroxynitrite, a potent oxidizing and nitrating agent that contributes to cellular injury and exacerbates the inflammatory response. nih.gov

By inhibiting iNOS, nitroarginine and its derivatives, such as L-Nω-Nitroarginine (L-NNA), effectively decrease the production of these high levels of NO. researchgate.net This reduction in NO availability directly impacts several aspects of the inflammatory process, including vasodilation, immune cell signaling, and the expression of other inflammatory mediators. biospherenutrition.co.nz The ability of nitroarginine to curb excessive NO production makes it a critical compound for studying the pathological consequences of iNOS activation in inflammatory diseases.

Modulation of Inducible Nitric Oxide Synthase (iNOS) Expression

Beyond its direct enzymatic inhibition, research indicates that nitroarginine can also modulate the expression of the iNOS enzyme itself. In studies using the murine macrophage cell line RAW 264.7 stimulated with LPS, treatment with L-NNA was found to significantly inhibit the expression of iNOS protein and its corresponding mRNA. researchgate.net This suggests that the regulatory effects of nitroarginine on the NO pathway extend to the transcriptional level. The inhibition of iNOS expression occurs in a concentration-dependent manner, demonstrating a targeted effect on this key inflammatory enzyme. researchgate.net This down-regulation of iNOS expression complements the direct inhibition of its enzymatic activity, leading to a more profound reduction in NO-mediated inflammatory effects. researchgate.net

Table 1: Effect of L-Nω-Nitroarginine (L-NNA) on iNOS Expression and NO Production in LPS-Stimulated Macrophages

Summary of research findings on the inhibitory effects of L-NNA on inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production in RAW 264.7 cells stimulated with lipopolysaccharide (LPS). Data is compiled from studies investigating the anti-inflammatory mechanisms of NOS inhibitors. researchgate.net

| Parameter | Treatment Condition | Observed Effect | Significance |

|---|---|---|---|

| NO Production | LPS + L-NNA (3-100 µM) | Concentration-dependent reduction in nitrite (B80452) levels | Demonstrates direct inhibition of NOS activity |

| iNOS Protein Expression | LPS + L-NNA (2-8.1 µM) for 18h | Significant inhibition of iNOS protein levels | Indicates modulation of enzyme synthesis |

| iNOS mRNA Expression | LPS + L-NNA | Inhibition of iNOS mRNA levels | Suggests regulation at the transcriptional level |

| iNOS Gene Transactivation | LPS + L-NNA (5 and 8.1 µM) for 18h | Suppression of iNOS promoter-driven reporter gene activity | Confirms inhibition of gene transcription |

Interplay with Cyclooxygenase-2 (COX-2) Pathways in Inflammatory Cells

Significant cross-talk exists between the iNOS/NO and the cyclooxygenase-2 (COX-2)/prostaglandin (B15479496) pathways, which are two central enzymatic systems in inflammation. nih.govresearchgate.net Both enzymes are often co-induced by pro-inflammatory stimuli and their products, NO and prostaglandin E2 (PGE2), can mutually regulate each other's synthesis and activity. researchgate.netnih.gov Studies have shown that NO can up-regulate COX-2 activity in LPS-activated macrophages. researchgate.net

The application of L-NNA has been instrumental in elucidating this interplay. In LPS-stimulated RAW 264.7 macrophages, treatment with L-NNA not only reduced NO production but also significantly inhibited COX-2 protein expression and gene transactivation. researchgate.net This finding suggests that the iNOS-derived NO acts as an upstream regulator of COX-2 expression in these cells. By blocking NO synthesis, nitroarginine effectively disrupts this signaling cascade, leading to a concurrent reduction in the production of prostaglandins (B1171923), another class of potent inflammatory mediators. researchgate.net This dual inhibition of both the iNOS and COX-2 pathways highlights a key mechanism of nitroarginine's anti-inflammatory effects. researchgate.net

Immune Cell Activation and Signaling

Nitroarginine exerts profound effects on the activation and signaling pathways within key immune cells, particularly those of the myeloid lineage like macrophages and microglia. These cells are primary sources of iNOS-derived NO during an immune response.

Macrophages and microglia (the resident immune cells of the central nervous system) are critical players in initiating and sustaining inflammatory responses. nih.govresearchgate.net Upon activation by stimuli such as LPS, these cells adopt a pro-inflammatory phenotype, characterized by the release of inflammatory mediators including NO, pro-inflammatory cytokines, and reactive oxygen species. mdpi.com

L-arginine metabolism is a critical determinant of macrophage and microglial activation status. nih.gov The use of nitroarginine as a NOS inhibitor in macrophage cell cultures, such as RAW 264.7, has demonstrated its ability to suppress the hallmarks of pro-inflammatory activation. researchgate.net By preventing the surge in NO production, nitroarginine helps to modulate the inflammatory phenotype of these cells, influencing their function and interaction with other components of the immune system. researchgate.net Research suggests that arginine deprivation can shift microglial activation from a tumor-supporting to a tumor-inhibiting phenotype, underscoring the importance of the arginine-NO pathway in directing immune cell function. nih.gov

The expression of many pro-inflammatory genes, including iNOS and COX-2, is controlled by key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). researchgate.netresearchgate.net These signaling pathways are activated by inflammatory stimuli and orchestrate a broad transcriptional program that drives the inflammatory response.

Research has revealed that the inhibitory effect of nitroarginine on iNOS and COX-2 expression is mediated through the suppression of these critical upstream signaling pathways. researchgate.net In LPS-stimulated macrophages, treatment with L-NNA was shown to block the activation of both NF-κB and AP-1. researchgate.net This inhibition prevents the translocation of these transcription factors to the nucleus and their binding to the promoter regions of target genes like iNOS and COX-2, thereby halting their transcription. researchgate.netnih.gov This mechanism indicates that nitroarginine's anti-inflammatory action is not limited to direct enzyme inhibition but involves the interruption of core inflammatory signaling cascades.

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), are master regulators of the inflammatory response. nih.gov They are produced by activated immune cells and are responsible for amplifying inflammation and inducing the expression of other inflammatory mediators. The expression of these cytokines is also heavily dependent on the NF-κB and AP-1 signaling pathways.

Table 2: Summary of Nitroarginine's Impact on Inflammatory Signaling

Overview of the effects of L-Nω-Nitroarginine (L-NNA) on key inflammatory pathways and mediators in activated immune cells. researchgate.netnih.gov

| Signaling Pathway / Mediator | Effect of L-NNA Treatment | Underlying Mechanism |

|---|---|---|

| NF-κB Activation | Inhibition | Blocks upstream signaling leading to transcription factor activation |

| AP-1 Activation | Inhibition | Blocks upstream signaling leading to transcription factor activation |

| TNF-α Production | Reduced | Decreased transcription due to inhibition of NF-κB and AP-1 |

| IL-1β Production | Reduced | Decreased transcription due to inhibition of NF-κB and AP-1 |

Mechanistic Insights into Broader Cellular Signaling Pathways

Nitric Oxide/Guanylyl Cyclase/Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway

The most direct and well-characterized signaling cascade influenced by nitroarginine is the nitric oxide/guanylyl cyclase/cyclic guanosine monophosphate (NO/GC/cGMP) pathway. NO, produced by NOS, diffuses into target cells and binds to the heme moiety of soluble guanylyl cyclase (sGC), activating the enzyme to convert guanosine triphosphate (GTP) into the second messenger, cyclic guanosine monophosphate (cGMP). nih.gov This cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets to elicit a range of physiological responses, most notably smooth muscle relaxation and vasodilation. nih.gov

Nitroarginine, by inhibiting NOS, effectively curtails the production of NO, leading to a significant reduction in sGC activity and a subsequent decrease in intracellular cGMP levels. This attenuation of the NO/GC/cGMP signaling cascade is a cornerstone of nitroarginine's physiological effects, leading to vasoconstriction and an increase in blood pressure. Research has demonstrated that the administration of Nω-nitro-L-arginine methyl ester (L-NAME), a derivative of nitroarginine, can prevent the increase in urinary cGMP excretion, highlighting its direct impact on this pathway. nih.gov

Effects of Nitroarginine (L-NAME) on Urinary cGMP Excretion

| Experimental Condition | Effect on Urinary cGMP Excretion | Reference |

|---|---|---|

| Uninephrectomy (Control) | Sustained increase over a 7-day period | nih.gov |

| Uninephrectomy + L-NAME (20 mg/kg per day) | Prevented the increase in cGMP excretion | nih.gov |

Interactions with Renin-Angiotensin System Components (e.g., Angiotensin-Converting Enzyme)

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid balance. Angiotensin II, the primary effector of the RAS, is a potent vasoconstrictor. There exists a significant cross-talk between the NO system and the RAS. Endogenous NO appears to buffer the vasoconstrictor effects of angiotensin II.

By inhibiting NO synthesis, nitroarginine can unmask and potentiate the pressor effects of angiotensin II. Studies have shown that the administration of L-NAME significantly enhances the pressor response to angiotensin II. nih.govoup.com This suggests that a functional NO system is crucial for modulating the vasoconstrictor actions of the RAS. The antihypertensive effects of angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers are attenuated in the presence of nitroarginine, further underscoring the interplay between these two major blood pressure-regulating systems. nih.gov

Impact of Nitroarginine (L-NAME) on the Antihypertensive Effects of RAS Blockade

| Hypertensive Model | Antihypertensive Agent | Blood Pressure Reduction (Control) | Blood Pressure Reduction (+ L-NAME) | Reference |

|---|---|---|---|---|

| Aortic Coarctation | Ramiprilat (ACE Inhibitor) | -75 +/- 5 mm Hg | -23 +/- 7 mm Hg | nih.gov |

| Aortic Coarctation | Losartan (Angiotensin II Antagonist) | -79 +/- 6 mm Hg | -37 +/- 5 mm Hg | nih.gov |

| Angiotensin II Infusion | Discontinuation of Angiotensin II | -52 +/- 7 mm Hg | -31 +/- 7 mm Hg | nih.gov |

Regulation of Endothelin-1 Pathways

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide produced by endothelial cells. The NO and ET-1 pathways are often viewed as having counter-regulatory effects on vascular tone. NO is thought to tonically inhibit the production and/or action of ET-1.

Inhibition of NO synthesis by nitroarginine can lead to an increase in ET-1-mediated vasoconstriction. Research indicates that a significant portion of the vasoconstrictor response observed following NOS blockade is attributable to the unopposed action of ET-1. physiology.org For instance, in human forearm circulation, a large percentage of the reduction in blood flow caused by NOS inhibition can be reversed by dual ET-1 receptor antagonism. physiology.org This demonstrates that in the absence of NO, the vasoconstrictor influence of ET-1 becomes more pronounced.

Modulation of Hypoxia-Inducible Factor (HIF)-1α Expression

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that orchestrates the cellular response to low oxygen conditions (hypoxia). The stability and activity of HIF-1α are tightly regulated. Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it becomes stabilized and transcriptionally active.

The relationship between NO and HIF-1α is complex and appears to be context-dependent. Some studies suggest that NO can promote the stabilization of HIF-1α even under normoxic conditions, a process that can be mediated through S-nitrosylation of proteins involved in the HIF-1α degradation pathway. nih.gov Conversely, other research indicates that NO can inhibit the accumulation of HIF-1α protein under hypoxic conditions. nih.gov The use of nitroarginine to block endogenous NO production can therefore modulate HIF-1α stabilization, with the direction of the effect likely depending on the specific cellular environment and the prevailing oxygen tension. nih.govnih.gov

Influence on Amino Acid Transport and Ornithine Metabolism

Nitroarginine's influence extends to the transport and metabolism of its parent compound, L-arginine, and related amino acids. The uptake of Nω-nitro-L-arginine (L-NNA) into endothelial cells is mediated by amino acid transport systems. Interestingly, the transport of L-NNA is distinct from that of L-arginine and another NOS inhibitor, Nω-methyl-L-arginine (L-NMA). L-NNA uptake is inhibited by L-leucine and L-isoleucine, suggesting it is transported by a system that recognizes these neutral amino acids, whereas L-arginine and L-NMA are transported by the cationic amino acid transporter system y+. nih.gov

Arginine is a precursor for both NO synthesis (via NOS) and the production of ornithine and urea (B33335) (via arginase). nih.gov Ornithine, in turn, is a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation. nih.govnih.gov By inhibiting the NOS pathway, nitroarginine can theoretically shunt L-arginine towards the arginase pathway, potentially increasing the production of ornithine and its downstream metabolites. This redirection of arginine metabolism can have significant implications in physiological and pathological processes where the balance between NO and polyamine production is critical. nih.gov

Contributions to Oxidative and Nitrosative Stress

While NO itself is a signaling molecule, its interaction with other reactive species can lead to the formation of more potent oxidants, contributing to oxidative and nitrosative stress. For example, the reaction of NO with superoxide (B77818) anion (O2•−) forms peroxynitrite (ONOO−), a highly reactive species that can damage a wide range of biomolecules through oxidation and nitration reactions.

Cross-talk between Nitric Oxide Synthase and Prostaglandin (B15479496) Synthesis Enzymes

Prostaglandins (B1171923) are lipid signaling molecules derived from arachidonic acid by the action of cyclooxygenase (COX) enzymes. There is a well-established cross-talk between the NO and prostaglandin synthesis pathways. NO has been shown to modulate the activity of COX enzymes.

Inhibition of NOS with nitroarginine derivatives has been demonstrated to reduce the production of prostaglandins in inflammatory models. nih.gov This suggests that NO can enhance the activity of COX enzymes, leading to increased prostaglandin synthesis. researchgate.net The administration of L-NAME has been shown to cause a significant reduction in prostaglandin E2 (PGE2) levels in inflammatory exudates. nih.gov This indicates that a portion of prostaglandin production, particularly in inflammatory settings, is dependent on a functional NOS system.

Effect of Nitroarginine (L-NAME) on Prostaglandin E2 Levels in an Acute Inflammatory Model

| Treatment Group | Effect on Prostaglandin E2 (PGE2) Levels | Reference |

|---|---|---|

| Carrageenan-induced Granuloma (Control) | Increased PGE2 levels in inflammatory exudate | nih.gov |

| Carrageenan-induced Granuloma + L-NAME | Significant reduction in PGE2 levels | nih.gov |

Advanced Research Methodologies and Experimental Models

In Vitro Experimental Systems

In vitro models provide controlled environments to study the direct cellular and tissue-level effects of NOS inhibition by nitroarginine, isolating specific mechanisms from systemic influences.

Cell culture systems are fundamental for dissecting the cell-specific actions of nitroarginine. Studies have shown that different cell types exhibit varied sensitivity to nitroarginine, reflecting the diversity of NOS isoforms. For instance, endothelial cells, which constitutively express endothelial NOS (eNOS), are highly sensitive to nitroarginine. Research demonstrates that Nω-nitro-L-arginine is significantly more potent in blocking NO synthesis in endothelial cells compared to its effect on macrophages. nih.gov

In contrast, macrophages, which express inducible NOS (iNOS) upon stimulation, are much less sensitive to nitroarginine. nih.govnih.gov This differential inhibition allows researchers to use nitroarginine to distinguish between the contributions of constitutive, endothelial-like NO production and inducible, macrophage-like NO synthesis in more complex biological systems. nih.gov Primary neuronal cultures have also been employed, particularly in studying tissues like the striatum where all three NOS isoforms are present, to investigate how NOS inhibition by nitroarginine affects processes such as monoamine transport. nih.gov

| Cell System | Primary NOS Isoform | Inhibitor | Relative Potency/Observation |

|---|---|---|---|

| Endothelial Cells | eNOS (constitutive) | Nω-nitro-L-arginine | High potency; approximately 100-fold more potent than Nω-methyl-L-arginine. nih.gov |

| Macrophages | iNOS (inducible) | Nω-nitro-L-arginine | Low potency compared to its effect on endothelial cells. nih.govnih.gov |

| Central Nervous System (CNS) Tissue | nNOS, eNOS, iNOS | Nω-nitro-L-arginine | Displays striking selectivity for inhibition of brain and endothelial cell NO synthesis over macrophage NO synthesis. nih.gov |

Isolated tissue preparations are invaluable for studying the integrated response of different cell types within a tissue architecture. Aortic smooth muscle preparations are frequently used to demonstrate the vasoconstrictor effects of nitroarginine, which result from the inhibition of basal NO production by the endothelium. lsu.edu In these models, nitroarginine induces concentration-dependent contractions in pre-constricted aortic rings, an effect that can be reversed by the addition of L-arginine, the substrate for NOS. lsu.eduscilit.com

The isolated perfused rat mesenteric vascular bed is another common model. Experiments using this preparation have shown that nitroarginine elevates perfusion pressure, indicating vasoconstriction. lsu.edu This model is also used to study the role of NO in neurotransmission; for example, research has demonstrated that nitroarginine reduces the evoked overflow of noradrenaline, suggesting that NO may facilitate its release in the mesenteric vasculature. nih.gov These preparations allow for the examination of vascular tone and reactivity independent of central nervous and systemic hormonal controls. researchgate.net